![molecular formula C14H11N5O3 B4954195 [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile](/img/structure/B4954195.png)
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile is a complex organic compound that features a pyrazole ring substituted with hydroxy and methyl groups, and a nitrophenyl group attached to a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile typically involves multi-step organic reactions. One common method involves the condensation of hydrazine hydrate with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with 2-nitrobenzaldehyde and malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of amide or ester derivatives.
Applications De Recherche Scientifique
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of [(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .
Comparaison Avec Des Composés Similaires
[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-nitrophenyl)methyl]propanedinitrile can be compared with other pyrazole derivatives:
3(5)-Aminopyrazoles: These compounds are also used in heterocyclic synthesis but have different reactivity due to the presence of an amino group instead of a hydroxy group.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally similar but have a fused pyrimidine ring, leading to different biological activities.
Similar Compounds
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- 1-(4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
2-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(2-nitrophenyl)methyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-8-12(14(20)18-17-8)13(9(6-15)7-16)10-4-2-3-5-11(10)19(21)22/h2-5,9,13H,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRZCKBBODFMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CC=C2[N+](=O)[O-])C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24823459 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,4-dichlorophenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4954118.png)
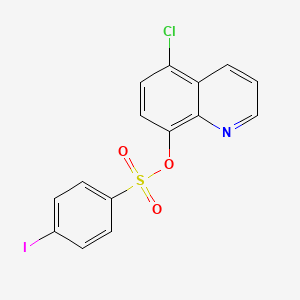
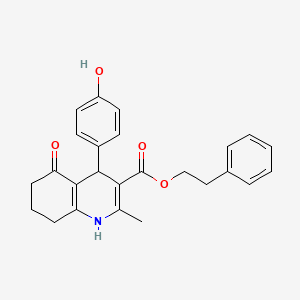
![ethyl 4-({[2-(2-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B4954128.png)
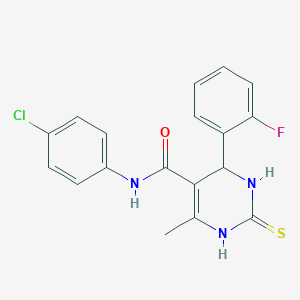
![5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4954134.png)
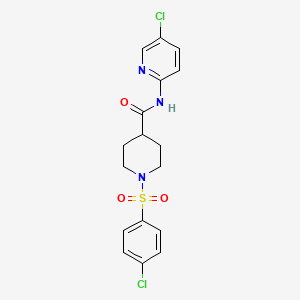
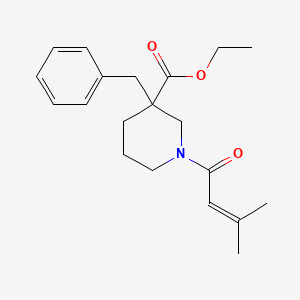
![1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B4954174.png)

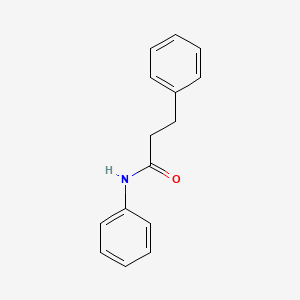
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B4954215.png)
![5-{2-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4954217.png)
![N-[4-(4-Bromophenyl)-1,3-thiazol-2-YL]-2-[(5-butyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B4954218.png)
